molecular formula C10H11N3O2 B8549729 N-Methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

N-Methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Cat. No.: B8549729
M. Wt: 205.21 g/mol
InChI Key: LYIOLENLAVUHNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C10H11N3O2 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

N-methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

InChI

InChI=1S/C10H11N3O2/c1-13(15-2)10(14)8-6-12-9-7(8)4-3-5-11-9/h3-6H,1-2H3,(H,11,12)

InChI Key

LYIOLENLAVUHNI-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CNC2=C1C=CC=N2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 7-azaindole-3-carboxylic acid (324 mg, 2.00 mmol) in dioxane (10 mL) was added HOAt (300 mg, 2.20 mmol), N,O-Dimethylhydroxylamine hydrochloride (214 mg, 2.00 mmol) and EDC (422 mg, 2.20 mmol). The mixture was stirred at rt for 15 minutes then DIPEA (853 mg, 6.60 mmol) added slowly over 5 minutes. The reaction was then stirred at rt for an additional 18 hrs. The reaction was then poured into 25% ammonium chloride solution (10 mL) and extracted with EtOAc (3×10 mL). The combined extracts were dried over magnesium sulfate, filtered and concentrated to a brown oil. This oil was purified via column chromatography (SiO2, EtOAc) to afford the title compound as a viscous clear oil which solidified on standing. Yield=86%
Quantity
324 mg
Type
reactant
Reaction Step One
Name
Quantity
300 mg
Type
reactant
Reaction Step One
Name
N,O-Dimethylhydroxylamine hydrochloride
Quantity
214 mg
Type
reactant
Reaction Step One
Name
Quantity
422 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
853 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Yield
86%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.